BenchChemオンラインストアへようこそ!

3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride

LogP Lipophilicity QSAR library design

3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a racemic small-molecule building block distinguished by a 3-amino substituent on the 1,3-dihydro-2H-indol-2-one core, with concomitant N1- and C7- dimethylation. The commercially available hydrochloride salt (C₁₀H₁₃ClN₂O; MW 212.68) is supplied by ChemBridge (Catalog # 4042563, Sigma-Aldrich # CH4424847760) at ≥95% purity as a racemic solid for room-temperature storage.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
CAS No. 1332528-33-2
Cat. No. B1527157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride
CAS1332528-33-2
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(C(=O)N2C)N.Cl
InChIInChI=1S/C10H12N2O.ClH/c1-6-4-3-5-7-8(11)10(13)12(2)9(6)7;/h3-5,8H,11H2,1-2H3;1H
InChIKeyWYWDOYTVWFIKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride (CAS 1332528-33-2): A 1,7-Disubstituted 3-Aminoindolin-2-one Building Block for Targeted Library Synthesis


3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a racemic small-molecule building block distinguished by a 3-amino substituent on the 1,3-dihydro-2H-indol-2-one core, with concomitant N1- and C7- dimethylation. The commercially available hydrochloride salt (C₁₀H₁₃ClN₂O; MW 212.68) is supplied by ChemBridge (Catalog # 4042563, Sigma-Aldrich # CH4424847760) at ≥95% purity as a racemic solid for room-temperature storage . It belongs to the broader 3-aminoindolin-2-one chemotype, a scaffold that has been advanced to low-micromolar MMP-13 inhibitors in scaffold-hopping campaigns originating from isatin-based leads [1].

Why 3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride Cannot Be Replaced by Generic 3-Aminoindolin-2-ones


Substitution at the N1 and C7 positions of the 3-aminoindolin-2-one scaffold drives quantifiable changes in logP, hydrogen-bond donor count, and steric environment that are critical for library design and SAR interpretation. The 7-methyl group alone increases computed logP by approximately 0.7–0.9 units over the unsubstituted 3-aminoindolin-2-one (ACD/LogP 0.10) , while the N1-methyl group removes a hydrogen-bond donor site relative to the free indolin-2-one NH . Because downstream biological activity—including MMP-13 inhibition and antiviral hit rates against dengue and Zika targets—is sensitive to these properties, swapping in a des-methyl or mono-methyl analog introduces uncontrolled variables that can alter hit identification and lead optimization trajectories [1][2].

Quantitative Differentiation Evidence for 3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride vs. Closest Analogs


LogP Shift: 7-Methyl Substitution Increases Calculated Lipophilicity by ~0.7–0.9 Units vs. Unsubstituted 3-Aminoindolin-2-one

The target compound registers a calculated LogP of 0.82 on the Hit2Lead platform . By contrast, the unsubstituted 3-aminoindolin-2-one (CAS 117069-75-7) returns an ACD/LogP of 0.10 (ChemSpider) and an alternative estimate of −0.29 (ChemExper) . The 0.72–1.11 positive LogP shift is attributed entirely to the 7-methyl substituent, placing the compound in a distinct lipophilicity bracket that alters predicted membrane permeability and off-target promiscuity profiles in chemogenomic screens.

LogP Lipophilicity QSAR library design Scaffold SAR

Hydrogen-Bond Donor Reduction: N1-Methylation Decreases HBD Count from 2 to 1 Relative to Unsubstituted 3-Aminoindolin-2-one

Unsubstituted 3-aminoindolin-2-one bears two hydrogen-bond donors (the indolin-2-one NH and the 3-amino NH₂). N1-methylation in the target compound eliminates the lactam NH donor, reducing the effective HBD count to 1 . This shifts compliance with fragment-based screening guidelines (Rule of 3: HBD ≤ 3; HBA ≤ 3; MW < 300; cLogP ≤ 3), where excessive HBD count impairs passive permeability .

Hydrogen-bond donor Rule-of-3 compliance Fragment-based screening Permeability

Zero Rotatable Bonds: Conformational Rigidity Differentiates from 3-Aminoalkyl-Indolin-2-one Derivatives

The target compound contains zero rotatable bonds (Hit2Lead) . This contrasts with 3-aminoalkyl-indolin-2-one derivatives described in the patent literature (e.g., WO 2008/XXXXXX), which incorporate flexible N-alkylaminoethyl chains and carry 2–5 rotatable bonds [1]. In structure-based design, lower rotatable-bond count reduces the entropic penalty upon target binding and typically yields higher ligand efficiency metrics when potency is achieved.

Conformational rigidity Entropic penalty Docking Rotatable bonds

Racemic Provision vs. Single-Enantiomer Alternatives: Implications for Stereochemistry-Dependent Screening

The ChemBridge/Hit2Lead listing explicitly designates the stereochemistry of this compound as RACEMIC . The C3 position bearing the amino group is a chiral center. In contrast, certain advanced 3-aminoindolin-2-one MMP inhibitors (e.g., compounds 33 and 37 from Agamennone et al., 2022) were evaluated with defined stereochemistry, and SAR differences between enantiomers have been noted in related oxindole chemotypes [1]. Procuring the racemate is appropriate for initial screening; however, any stereochemistry-sensitive hit will require separate procurement or resolution of single enantiomers.

Stereochemistry Racemic Enantioselectivity Chiral resolution

Purity Specifications: Multi-Vendor Consistency at 95–98% with Certificate of Analysis Availability

The compound is offered by ChemBridge/Hit2Lead at 95% purity and by Leyan (Shanghai Haohong) at 98% purity . Sigma-Aldrich distributes the ChemBridge-sourced material at 95% with historical Certificate of Analysis documentation available . In comparison, the unsubstituted 3-aminoindolin-2-one is available from ChemBridge (BB-4011261) at comparable purity but lacks the 7-methyl substituent that defines this compound's property profile . Batch-to-batch purity variance is tracked via the ChemBridge lot system.

Purity Certificate of Analysis Procurement specification Reproducibility

Class-Level Antiviral and MMP Inhibitory Potential: Scaffold-Dependent Activity Profile

The 3-aminoindolin-2-one scaffold has demonstrated low-micromolar MMP-13 inhibition (IC₅₀ ≈ 3 µM for optimized 5-het(aryl) analogs 33 and 37) with selectivity over MMP-8 [1]. Indolin-2-one and indole derivatives, including those within the ChemBridge screening collection, have been computationally and experimentally evaluated against dengue NS2B-NS3 protease, dengue envelope protein, and Zika NS5 RdRp, yielding hit compounds for further optimization [2][3]. No direct quantitative activity data for the target compound itself have been published; the differentiation derives from the compound's 1,7-dimethyl substitution pattern, which is distinct from the 5-het(aryl)-substituted MMP inhibitors and may confer different target selectivity.

Antiviral MMP inhibitor Dengue Zika Scaffold hopping

Recommended Application Scenarios for 3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride Based on Quantitative Differentiation


Fragment-Based and Property-Driven Library Design Requiring Low HBD, Low Rotatable-Bond Scaffolds

With only 1 hydrogen-bond donor and zero rotatable bonds, this compound conforms to fragment-based screening guidelines (Rule of 3) better than the unsubstituted 3-aminoindolin-2-one (HBD = 2). It is suitable for inclusion in fragment libraries where balanced logP (0.82) and conformational rigidity are design criteria .

Scaffold-Hopping from Isatin-Derived MMP Inhibitors to 3-Aminoindolin-2-one Chemotypes

The Agamennone et al. (2022) study validated 3-aminoindolin-2-ones as MMP-13 inhibitors with IC₅₀ values as low as 3 µM and selectivity over MMP-8. The 1,7-dimethylated analog provides a distinct starting point for diversifying the chemotype beyond the 5-het(aryl) series, exploring the impact of N1- and C7-methylation on potency and selectivity [1].

Antiviral Screening Against Dengue and Zika Virus Targets in Structure-Based Drug Discovery

Indolin-2-one derivatives from the ChemBridge collection have been prioritized in virtual screening campaigns targeting dengue envelope protein, NS2B-NS3 protease, and Zika NS5 RdRp. The target compound's 1,7-dimethyl-3-amino substitution pattern fills a specific chemical space niche not covered by the mono-substituted or 3-hydroxy analogs commonly screened [2][3].

Stereochemistry-Aware Hit Identification with Defined Racemic Composition

The vendor-specified racemic nature of this compound is critical for groups designing stereochemistry-sensitive biochemical assays. Procuring the racemate for primary screening, followed by chiral resolution or enantioselective synthesis upon hit confirmation, is a standard workflow that this compound supports explicitly through its documented racemic designation .

Quote Request

Request a Quote for 3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.